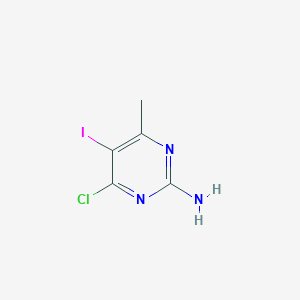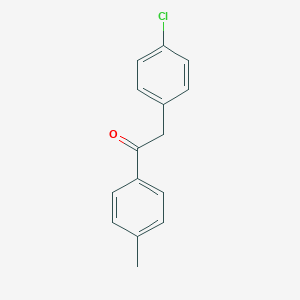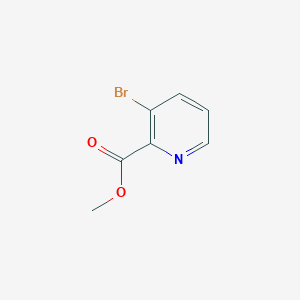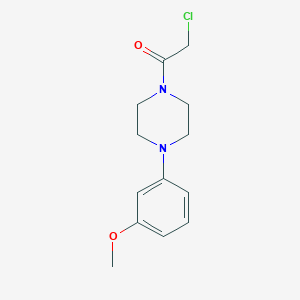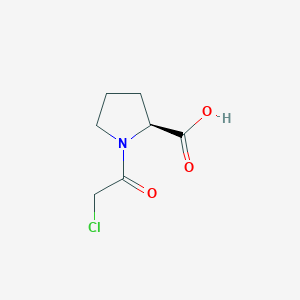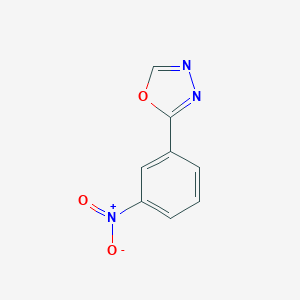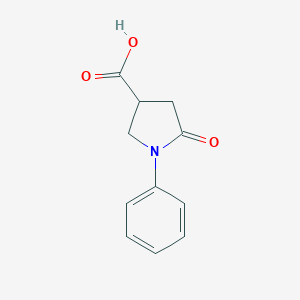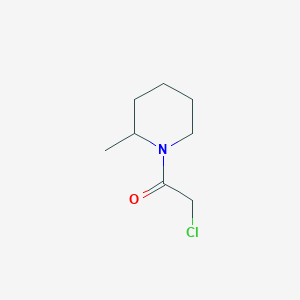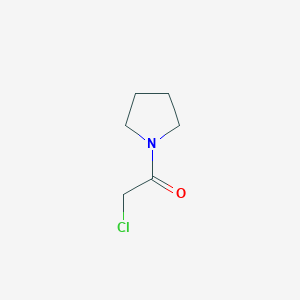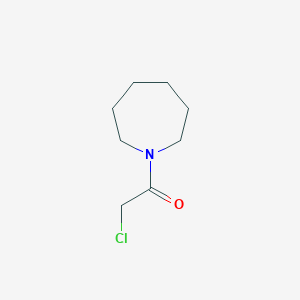![molecular formula C17H18N4OS B079603 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline CAS No. 13462-96-9](/img/structure/B79603.png)
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as EBT, is a popular pH indicator dye used in scientific research. It is a synthetic organic compound with a molecular formula of C18H20N4O2S and a molar mass of 360.44 g/mol. EBT is commonly used in biochemical and physiological experiments due to its unique properties, including its ability to change color based on pH levels.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reversible protonation of the nitrogen atom in the benzothiazole ring. In acidic solutions, the nitrogen atom becomes protonated, causing the molecule to become more polar and resulting in a shift in the absorption spectrum towards shorter wavelengths. In basic solutions, the nitrogen atom loses its proton, causing the molecule to become less polar and resulting in a shift in the absorption spectrum towards longer wavelengths.
Efectos Bioquímicos Y Fisiológicos
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and dispose of.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a pH indicator dye is its ability to change color over a wide range of pH values (4.0-6.0). This makes it a versatile dye that can be used in a variety of experiments. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively easy to synthesize and is readily available.
One limitation of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is that its color change is not very distinct. This can make it difficult to accurately determine the pH of a sample. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not very stable and can degrade over time, resulting in inaccurate readings.
Direcciones Futuras
There are several potential future directions for research involving 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of more stable and precise pH indicator dyes that can be used in a wider range of experiments. Additionally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a fluorescent probe for the detection of specific molecules in biological samples. Finally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in the development of new diagnostic tools for diseases that involve changes in pH levels.
Métodos De Síntesis
The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reaction of 6-ethoxy-2-mercaptobenzothiazole and N,N-dimethylaniline in the presence of sodium nitrite and hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is a relatively simple process that can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is widely used as a pH indicator dye in scientific research. It is commonly used in biochemical and physiological experiments to monitor changes in pH levels. 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is also used in microbiology to differentiate between bacteria based on their ability to produce acid. In addition, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is used in analytical chemistry to determine the acidity of various samples.
Propiedades
Número CAS |
13462-96-9 |
|---|---|
Nombre del producto |
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
Fórmula molecular |
C17H18N4OS |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18N4OS/c1-4-22-14-9-10-15-16(11-14)23-17(18-15)20-19-12-5-7-13(8-6-12)21(2)3/h5-11H,4H2,1-3H3 |
Clave InChI |
BNOGWUGERKZTLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
Sinónimos |
2-[p-(Dimethylamino)phenylazo]-6-ethoxybenzothiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




